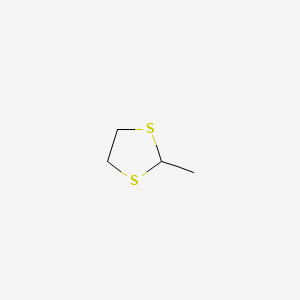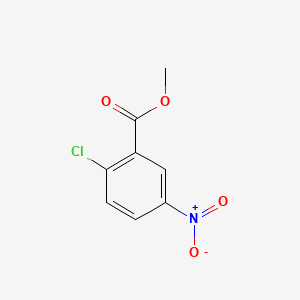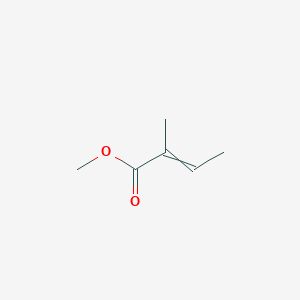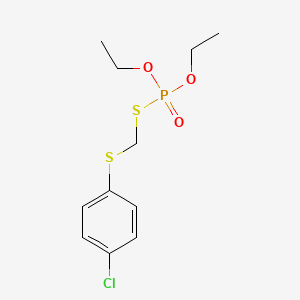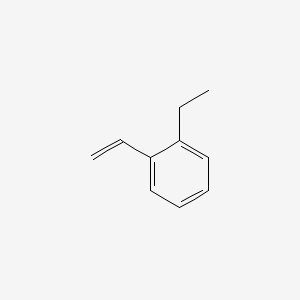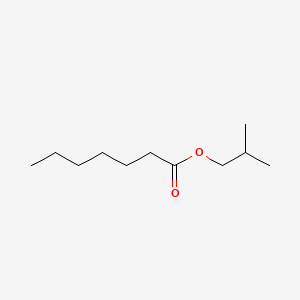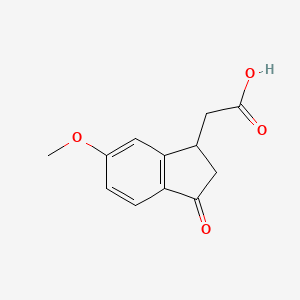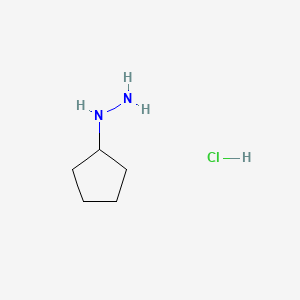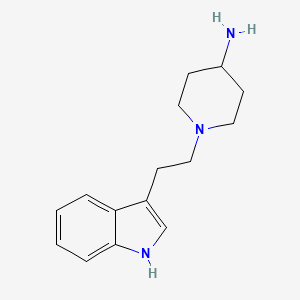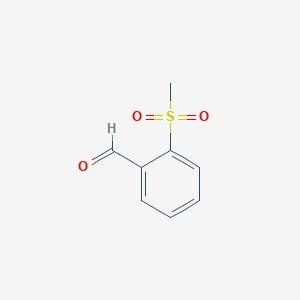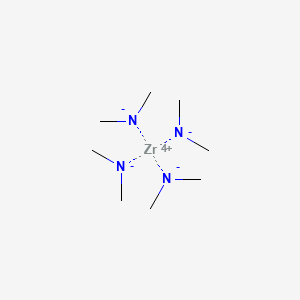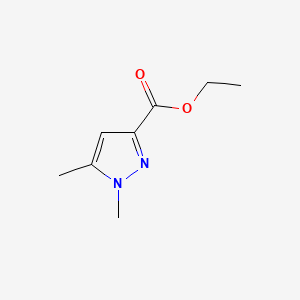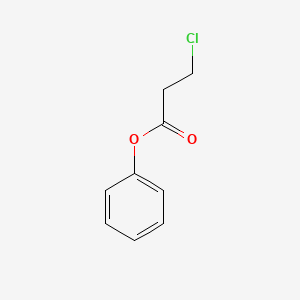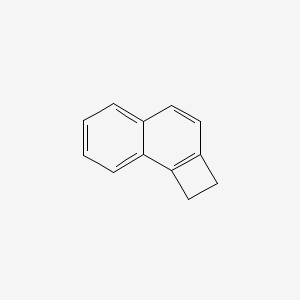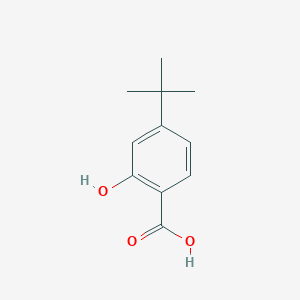
4-(tert-Butyl)-2-hydroxybenzoic acid
Übersicht
Beschreibung
4-(tert-Butyl)-2-hydroxybenzoic acid, also known as 4-tert-Butylbenzoic acid, is a chemical compound with the molecular formula (CH3)3CC6H4CO2H . It has a molecular weight of 178.23 . It is used as a potent yeast sirtuin (Sir2p) inhibitor .
Molecular Structure Analysis
The molecular structure of 4-(tert-Butyl)-2-hydroxybenzoic acid consists of a benzene ring substituted with a tert-butyl group and a carboxylic acid group . The InChI string representation of the molecule is1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) . Chemical Reactions Analysis
While specific chemical reactions involving 4-(tert-Butyl)-2-hydroxybenzoic acid are not available, tert-butyl groups in general are known to undergo a variety of reactions. For instance, they can participate in elimination reactions . Also, the carboxylic acid group can undergo typical acid-base reactions, esterification, and reduction to alcohols.Physical And Chemical Properties Analysis
4-(tert-Butyl)-2-hydroxybenzoic acid is a white to almost white powder or crystal . It has a melting point range of 162-165 °C . It is slightly soluble in water but miscible with ethanol, ether, and other organic solvents .Wissenschaftliche Forschungsanwendungen
1. NMR Studies of Macromolecular Complexes
- Application Summary: The tert-butyl group is used as a probe for NMR studies of macromolecular complexes. It is particularly useful in the study of complexes formed on membranes by the neuronal SNAREs that mediate neurotransmitter release and synaptotagmin-1, the Ca2+ sensor that triggers release .
- Methods of Application: The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
- Results: The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances. Incorporation of the tagged proteins into complexes on nanodiscs led to severe broadening of the tert-butyl resonances in some cases .
2. Thermal Stabilizer in PVC
- Application Summary: 4-tert-Butylbenzoic acid is used as a thermal stabilizer in PVC .
- Results: The use of 4-tert-Butylbenzoic acid as a thermal stabilizer likely results in PVC products that are more resistant to degradation at high temperatures .
3. Antifreeze and Corrosion Inhibitors
- Application Summary: The metal salts of 4-tert-butylbenzoic acid are used as antifreeze and corrosion inhibitors in cooling fluids .
- Results: The use of 4-tert-butylbenzoic acid likely results in cooling fluids that are more resistant to freezing and corrosion .
4. Lubricants, Abrasives, Paints and Coating Industries
- Application Summary: 4-tert-butylbenzoic acid is also used in lubricants, abrasives, paints and coating industries .
- Results: The use of 4-tert-butylbenzoic acid likely results in enhanced performance of lubricants, abrasives, paints and coatings .
5. Chain Stop Agent in Resins
- Application Summary: 4-tert-butylbenzoic acid is used as a chain stop agent in resins .
- Results: The use of 4-tert-butylbenzoic acid as a chain stop agent likely results in resins with controlled molecular weight .
6. Yeast Sirtuin (Sir2p) Inhibitor
- Application Summary: 4-tert-butylbenzoic acid is used as a potent yeast sirtuin (Sir2p) inhibitor .
- Results: The use of 4-tert-butylbenzoic acid likely results in the inhibition of yeast sirtuin, which could be useful in studying the role of this enzyme in yeast biology .
7. Chemical Transformations
- Application Summary: The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound is used as a reagent in various organic reactions .
- Results: The use of the tert-butyl group likely results in the formation of new organic compounds .
8. Biosynthetic and Biodegradation Pathways
- Application Summary: The tert-butyl group is implicated in various biosynthetic and biodegradation pathways .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound is used in biochemical assays to study these pathways .
- Results: The use of the tert-butyl group likely helps in understanding the mechanisms of various biosynthetic and biodegradation pathways .
9. Biocatalytic Processes
- Application Summary: The tert-butyl group could potentially be used in biocatalytic processes .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound is used as a catalyst in various biotechnological processes .
- Results: The use of the tert-butyl group could potentially enhance the efficiency of various biocatalytic processes .
Safety And Hazards
4-(tert-Butyl)-2-hydroxybenzoic acid is moderately toxic by ingestion and can cause reproductive effects . It is an irritant and can emit acrid smoke and irritating fumes when heated to decomposition . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 1B - STOT RE 1 . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZCCOKUEFEDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330839 | |
| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-2-hydroxybenzoic acid | |
CAS RN |
4578-63-6 | |
| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



